Cas no 68047-06-3 (4-Hydroxytamoxifen)
4-Hydroxytamoxifen Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxytamoxifen
- (Z)-4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
- (Z)-4-Hydroxy Tamoxifen
- trans-4-Hydroxytamoxifen
- (Z)-4-OHT
- (Z)-4-Hydroxytamoxifen
- Afimoxifene
- Hydroxytamoxifen
- 4-Monohydroxytamoxifen
- Tamogel
- Ici 79280
- (E/Z)-4-Hydroxytamoxifen
- 4-OH-TAM
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- Z-4-hydroxytamoxifen
- ICI 79,280
- TAMOXIFEN, 4-HYDROXY-, (Z)-
- (E/Z)-4-Hydroxy Tamoxifen
- MLS000069742
- C26H29NO2
- 95K54647BZ
- SMR000058939
- 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl
- SR-01000759243
- R-LIPOIC ACID POTASSIUM COMPUND
- Tamogel (TN)
- Opera_ID_600
- BRD-K04210847-001-01-1
- D06551
- 4-Hydroxytamoxifen (E) and (Z) isomers (50:50)
- DTXSID7022384
- CS-0003592
- Tox21_200943
- trans-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- CAS-68047-06-3
- UNII-17197F0KYM
- 4-OHT
- Afimoxifene [USAN:INN]
- (Z)-4-Hydroxytamoxifen (Z-4-OHT)
- 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- DTXCID802384
- NCGC00164399-02
- Afimoxifene (USAN/INN)
- NCGC00258497-01
- SCHEMBL9189
- MS-26417
- (Z)-4-Hydroxytamoxifen, >=98% Z isomer
- BRN 4910749
- AKOS016010361
- C05011
- MFCD00278780
- UNII-95K54647BZ
- BIDD:ER0193
- s8956
- 68392-35-8
- EX-A4661
- NCGC00164399-01
- HB6040
- Q4689254
- AFIMOXIFENE, Z-ISOMER
- NS00068435
- BIDD:PXR0104
- 1077-29-8
- MFCD00468090
- HMS2231F20
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
- 4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer)
- HB6095
- 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
- 65213-48-1
- ICI-79280
- HB2508
- Phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
- SR-01000759243-5
- HY-16950A
- MLS001077346
- A904472
- SR-01000759243-3
- CHEBI:44616
- 4-[(1z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
- HSCI1_000353
- BDBM20608
- 68047-06-3
- cid_449459
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
- 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-{(1Z)-1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
- CHEMBL489
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
- 4-OH tamoxifen
- 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- DB04468
- (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
- 4-{1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- CCRIS 8580
- 4-Hydroxy Tamoxifen
- 2bj4
- GLXC-26379
- [3H]4-OHT
- 17197F0KYM
- TXUZVZSFRXZGTL-QPLCGJKRSA-N
- DA-60360
- (Z)-Afimoxifene
- 98% pound E pound masculineZ isomers=50:50 pound(c)
- BRD-K04210847-001-21-9
- (Z)-4-hydroxy Tamoxifen?
- 4-{(1Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol
-
- MDL: MFCD00468090
- Inchi: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
- InChI Key: TXUZVZSFRXZGTL-QPLCGJKRSA-N
- SMILES: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC(=CC=1)O)=C(\C1C=CC=CC=1)/CC
- BRN: 4910749
Computed Properties
- Exact Mass: 387.22000
- Monoisotopic Mass: 387.22
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 6.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1005 (rough estimate)
- Melting Point: 105-107°C
- Boiling Point: 513.45°C (rough estimate)
- Flash Point: 264.9±30.1 °C
- Refractive Index: 1.6000 (estimate)
- Solubility: 95% ethanol: 20 mg/mL
- Stability/Shelf Life: Stable. Store cool. Incompatible with strong oxidizing agents.
- PSA: 32.70000
- LogP: 5.70170
- Solubility: 。
4-Hydroxytamoxifen Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H332,H361
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 63-20/21/22
- Safety Instruction: S22-S23-S36
- RTECS:SL1210000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R20/21/22; R63
- Safety Term:S22;S23;S36
4-Hydroxytamoxifen Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H954725-1mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 1mg |
$102.00 | 2023-05-18 | ||
| TRC | H954725-5mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 5mg |
$ 153.00 | 2023-09-07 | ||
| TRC | H954725-10mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 10mg |
$ 210.00 | 2023-09-07 | ||
| TRC | H954725-25mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 25mg |
$470.00 | 2023-05-18 | ||
| TRC | H954725-50mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 50mg |
$883.00 | 2023-05-18 | ||
| TRC | H954725-100mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 100mg |
$ 1636.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16986-2mg |
(Z)-4-Hydroxytamoxifen |
68047-06-3 | 98% | 2mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16986-5mg |
(Z)-4-Hydroxytamoxifen |
68047-06-3 | 98% | 5mg |
¥952.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16986-10mg |
(Z)-4-Hydroxytamoxifen |
68047-06-3 | 98% | 10mg |
¥1258.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16986-25mg |
(Z)-4-Hydroxytamoxifen |
68047-06-3 | 98% | 25mg |
¥2608.00 | 2023-09-09 |
4-Hydroxytamoxifen Suppliers
4-Hydroxytamoxifen Related Literature
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Kana Tsumura,Akane Suzuki,Takeo Tsuzuki,Shuho Tanimoto,Hajime Kaneko,Shuichi Matsumura,Masaya Imoto,Kazuo Umezawa,Daisuke Takahashi,Kazunobu Toshima Org. Biomol. Chem. 2011 9 6357
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M. B. Brown,J. N. Miller,D. P. Riley,N. J. Seare,Martin J. Bloxham,Steve J. Hill,Paul J. Worsfold,J. E. Manns,S. Hanks,J. E. Brown,J. A. Double Anal. Proc. 1993 30 157
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Shuho Tanimoto,Daisuke Takahashi,Kazunobu Toshima Chem. Commun. 2012 48 7659
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Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
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Estelle Marchal,Carlotta Figliola,Alison Thompson Org. Biomol. Chem. 2017 15 5410
Additional information on 4-Hydroxytamoxifen
4-Hydroxytamoxifen: A Comprehensive Overview
4-Hydroxytamoxifen, also known by its CAS number 68047-06-3, is a derivative of tamoxifen, a well-known anti-estrogenic compound widely used in the treatment of breast cancer. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In recent years, advancements in research have shed new light on its mechanisms of action, bioavailability, and efficacy in various disease models.
The chemical structure of 4-Hydroxytamoxifen plays a pivotal role in its biological activity. It is characterized by a triphenylethylene backbone, which is a common feature among anti-estrogenic agents. The hydroxyl group at the 4-position of the benzene ring introduces additional functional complexity, enhancing its ability to interact with estrogen receptors (ERs). This structural modification not only improves receptor binding affinity but also influences the compound's pharmacokinetic profile, making it a promising candidate for targeted therapies.
Recent studies have explored the role of 4-Hydroxytamoxifen in hormone receptor-positive breast cancer. Researchers have demonstrated that this compound exhibits potent anti-proliferative effects on cancer cells by modulating ER signaling pathways. Unlike tamoxifen, which requires metabolic activation to exert its effects, 4-Hydroxytamoxifen is already in its active form, thereby potentially reducing inter-individual variability in treatment response. This characteristic makes it an attractive option for personalized medicine approaches.
In addition to its anti-cancer properties, 4-Hydroxytamoxifen has shown promise in other therapeutic areas. Preclinical studies suggest that it may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation pathways could pave the way for novel applications in central nervous system disorders.
The bioavailability and pharmacokinetics of 4-Hydroxytamoxifen have been extensively studied to optimize its therapeutic potential. Research indicates that it exhibits favorable absorption profiles and moderate plasma protein binding, which enhances its ability to reach target tissues effectively. Furthermore, its metabolism is primarily mediated by cytochrome P450 enzymes, with minimal risk of drug-drug interactions compared to other anti-estrogens.
Recent clinical trials have focused on evaluating the safety and efficacy of 4-Hydroxytamoxifen in advanced breast cancer patients. Preliminary results demonstrate encouraging tumor response rates and manageable side effect profiles. These findings underscore the potential of this compound as a next-generation anti-estrogenic agent with improved therapeutic indices.
In conclusion, 4-Hydroxytamoxifen, with its unique chemical structure and diverse biological activities, represents a significant advancement in the field of anti-estrogenic therapies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a key player in the development of innovative cancer treatments.
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